2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole
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Overview
Description
2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole is an organic compound with a complex structure that includes a benzimidazole core, a tert-butyl group, and a phenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the Phenoxy Methyl Group: This step involves the reaction of the benzimidazole intermediate with a phenoxy methyl halide in the presence of a base such as potassium carbonate.
Addition of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Allylation: The final step involves the allylation of the benzimidazole nitrogen using an allyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the phenoxy methyl group using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Saturated derivatives of the original compound.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industrial applications, this compound can be used in the development of new polymers and materials with specific properties, such as increased thermal stability or improved mechanical strength.
Mechanism of Action
The mechanism of action of 2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and the phenoxy methyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazole: Lacks the allyl group, which may affect its reactivity and binding properties.
2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methylpropyl)-1H-benzo[d]imidazole: Contains a different alkyl group, which can influence its chemical and biological properties.
Uniqueness
The presence of the 2-methylallyl group in 2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole makes it unique compared to its analogs. This group can participate in additional chemical reactions, such as polymerization or cross-linking, and can also affect the compound’s overall stability and reactivity.
Properties
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]-1-(2-methylprop-2-enyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-16(2)14-24-20-9-7-6-8-19(20)23-21(24)15-25-18-12-10-17(11-13-18)22(3,4)5/h6-13H,1,14-15H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDGLSCJEDFVIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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